![molecular formula C12H11NO2S B1325147 (2-Benzyl-1,3-thiazol-4-yl)acetic acid CAS No. 858486-04-1](/img/structure/B1325147.png)
(2-Benzyl-1,3-thiazol-4-yl)acetic acid
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Description
“(2-Benzyl-1,3-thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . The molecular weight of “(2-Benzyl-1,3-thiazol-4-yl)acetic acid” is 233.29 .Scientific Research Applications
Anticancer Activity
This compound has been utilized in the design and synthesis of novel entities with potential anticancer properties. Studies have shown that certain derivatives can exhibit significant cytotoxicity against various human tumor cell lines .
Analgesic and Anti-inflammatory Activities
Some derivatives of this compound have demonstrated notable analgesic and anti-inflammatory effects, which could be beneficial in the development of new pain relief and anti-inflammatory medications .
Antimicrobial Activity
The thiazole core structure, present in this compound, is often explored for its antimicrobial properties. New compounds synthesized from thiazole derivatives have been evaluated for their effectiveness against a range of microbial infections .
Drug Discovery
Thiazole derivatives are frequently investigated in drug discovery due to their diverse biological activities. They serve as key building blocks in the synthesis of compounds with potential therapeutic applications .
Organic Synthesis
In organic chemistry, thiazole derivatives are valuable intermediates for constructing more complex molecules, contributing to the advancement of synthetic methodologies .
Supramolecular Chemistry
These compounds play a role in supramolecular chemistry where they can form host-guest complexes, aiding in the understanding of molecular interactions and recognition processes .
properties
IUPAC Name |
2-(2-benzyl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-10-8-16-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRCHAXRBQIJNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyl-1,3-thiazol-4-yl)acetic acid | |
CAS RN |
858486-04-1 |
Source
|
Record name | 2-(2-benzyl-1,3-thiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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